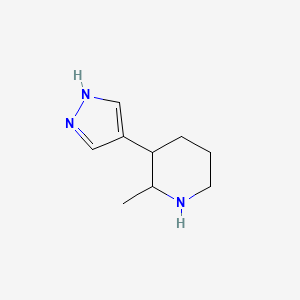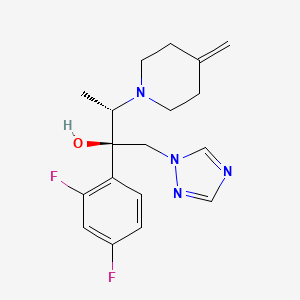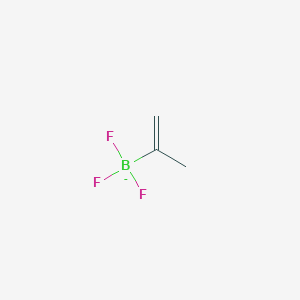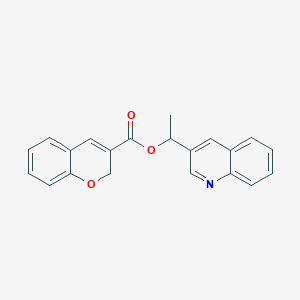
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinoline and chromene Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while chromene is a benzopyran derivative
Métodos De Preparación
The synthesis of 1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the quinoline and chromene precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the quinoline or chromene rings, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline and chromene moieties can interact with these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate can be compared with other compounds that contain quinoline or chromene structures:
Quinoline Derivatives: Compounds such as quinine and chloroquine are well-known for their medicinal properties, particularly as antimalarial agents.
Chromene Derivatives: Compounds like coumarin and its derivatives are known for their anticoagulant and anti-inflammatory properties.
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its individual components .
Propiedades
Fórmula molecular |
C21H17NO3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-quinolin-3-ylethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H17NO3/c1-14(17-10-15-6-2-4-8-19(15)22-12-17)25-21(23)18-11-16-7-3-5-9-20(16)24-13-18/h2-12,14H,13H2,1H3 |
Clave InChI |
BSKOPASZEVQNPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2N=C1)OC(=O)C3=CC4=CC=CC=C4OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



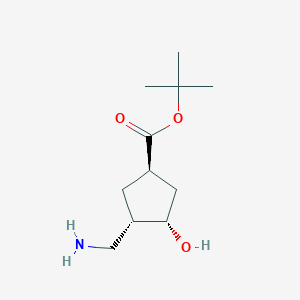


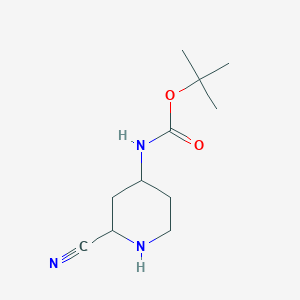
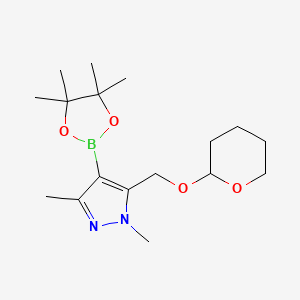
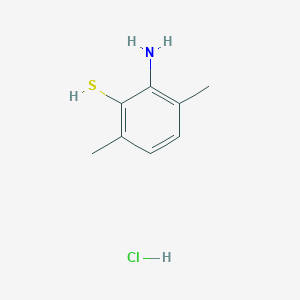
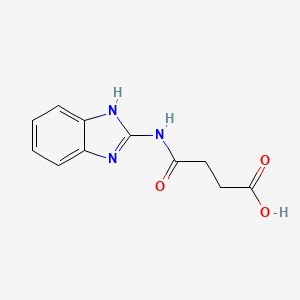
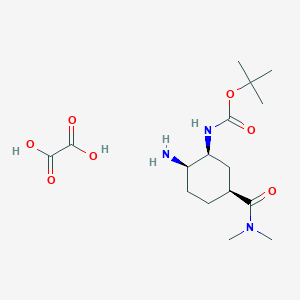
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
